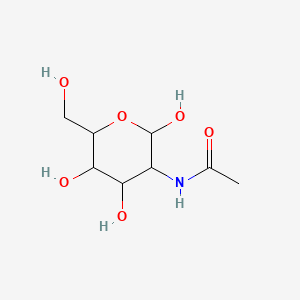

2-乙酰氨基-2-脱氧-D-半乳糖吡喃糖

概述

描述

N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans. This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation. It plays a vital role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

科学研究应用

N-Acetyl-D-Galactosamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex carbohydrates and glycoproteins. In biology, it plays a crucial role in cell signaling and communication. In medicine, it is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. Additionally, it is employed in the study of blood group antigens and their interactions with various pathogens .

作用机制

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme is responsible for the addition of galactose residues to the growing glycan chain during the process of O-glycosylation .

Mode of Action

2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the β1,3-galactosyltransferase enzyme . It mimics the structure of the natural substrate of the enzyme, thereby binding to the active site and preventing the addition of further galactose residues to the glycan chain . This results in the inhibition of O-glycan chain extension .

Biochemical Pathways

The action of 2-Acetamido-2-Deoxy-D-Galactopyranose primarily affects the O-glycosylation pathway . By inhibiting the β1,3-galactosyltransferase enzyme, it disrupts the normal process of glycan chain elongation. This can have downstream effects on various biological processes that depend on O-glycosylation, such as protein folding, stability, and function .

Pharmacokinetics

Like other small molecule drugs, its absorption, distribution, metabolism, and excretion would be expected to influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular effect of 2-Acetamido-2-Deoxy-D-Galactopyranose’s action is the inhibition of O-glycan chain extension, leading to altered glycosylation patterns on proteins . On a cellular level, this can affect various processes, including protein function and cell signaling . For example, it has been shown to increase human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro .

Action Environment

The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that can interact with 2-Acetamido-2-Deoxy-D-Galactopyranose, and the specific characteristics of the biological system in which it is acting

生化分析

Biochemical Properties

2-Acetamido-2-Deoxy-D-Galactopyranose interacts with a variety of enzymes, proteins, and other biomolecules. It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit an inhibitory effect on D-[3 H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) by diluting the specific activity of cellular D-[3 H]glucosamine and by competing for the same metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Acetamido-2-Deoxy-D-Galactopyranose exerts its effects through various mechanisms. It can be incorporated into GAGs resulting in premature chain termination or serve as an enzymatic inhibitor of the normal sugar metabolites . The inhibitory effects of this compound on cellular GAG synthesis may be mediated by the incorporation of a 4-deoxy moiety into GAGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-2-Deoxy-D-Galactopyranose change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Metabolic Pathways

2-Acetamido-2-Deoxy-D-Galactopyranose is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-Galactosamine involves several steps. One common method starts with D-galactosamine hydrochloride, which is peracetylated to prepare D-galactosamine pentaacetate. The O-acetylation is then removed from the glycosaminoglycan pentaacetate to produce N-Acetyl-D-Galactosamine. The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .

Industrial Production Methods: In industrial settings, the synthesis of N-Acetyl-D-Galactosamine often involves the use of rare earth metal triflates to selectively synthesize α- and β-glycosides of N-Acetyl-D-Galactosamine. This method allows for the efficient production of the compound with high specificity and yield .

化学反应分析

Types of Reactions: N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in glycosylation reactions, where it serves as a donor molecule in the formation of glycosidic bonds.

Common Reagents and Conditions: Common reagents used in the reactions involving N-Acetyl-D-Galactosamine include acetic anhydride, 4-dimethylaminopyridine, and rare earth metal triflates. The conditions for these reactions typically involve mild temperatures and specific pH levels to ensure high yield and specificity .

Major Products: The major products formed from the reactions involving N-Acetyl-D-Galactosamine include various glycosides and glycosylated proteins. These products are essential in numerous biological processes and have significant applications in medicine and biotechnology .

相似化合物的比较

Similar Compounds: Similar compounds to N-Acetyl-D-Galactosamine include N-Acetylglucosamine, Galactosamine, and Galactose. These compounds share structural similarities and participate in similar biological processes.

Uniqueness: N-Acetyl-D-Galactosamine is unique in its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation. Unlike N-Acetylglucosamine, which is more commonly found in chitin and other structural polysaccharides, N-Acetyl-D-Galactosamine is primarily involved in cellular communication and signaling .

生物活性

N-Acetyl-D-galactosamine (GalNAc) is a monosaccharide that plays a significant role in various biological processes. This article delves into its biological activities, mechanisms of action, and applications in therapeutics, supported by case studies and research findings.

Overview of N-Acetyl-D-Galactosamine

GalNAc is an amino sugar derived from galactose, widely recognized for its involvement in glycosylation processes. It serves as a substrate for glycosyltransferases, which are enzymes that facilitate the addition of carbohydrate moieties to proteins and lipids, thereby influencing cellular interactions and functions.

Biological Activities

1. Glycosylation and Cellular Functions

GalNAc is essential for the synthesis of glycoproteins and glycolipids. It is particularly crucial in the formation of mucins, which are glycoproteins that play protective roles in epithelial tissues. The human genome encodes multiple GalNAc transferases (GalNAc-Ts), which exhibit distinct substrate specificities and expression patterns. For instance, GalNAc-T16 is abundantly expressed in the heart and has robust transferase activity, while GalNAc-T18 shows weak activity with specific peptides .

2. Immunomodulatory Effects

Research indicates that GalNAc can modulate immune responses. It has been shown to inhibit the agglutination of leukocytes and erythrocytes by phytohemagglutinin, suggesting a potential role in regulating immune cell interactions . This property may have implications for therapeutic strategies aimed at controlling inflammatory responses.

3. Anticoagulant Properties

GalNAc exhibits anticoagulant activity, which has been attributed to its structural properties that influence blood coagulation pathways. Studies have demonstrated its ability to interact with various components of the coagulation cascade, thereby providing a basis for its use in developing anticoagulant therapies .

The biological activity of GalNAc is mediated through several mechanisms:

- Binding to Receptors: GalNAc specifically binds to receptors on hepatocytes, facilitating targeted delivery of therapeutic agents. For example, in RNA interference (RNAi) therapies, GalNAc-conjugated molecules can effectively silence target genes within liver cells .

- Enzymatic Activity: The enzymatic activities associated with GalNAc transferases are crucial for glycan formation on proteins. These activities are regulated by substrate availability and cellular conditions, leading to diverse biological outcomes .

Case Study 1: RNAi Therapeutics

Dicerna Pharmaceuticals has developed a platform utilizing GalNAc for targeted gene silencing in liver cells. Their GalXC RNAi molecules demonstrate high potency and specificity due to the incorporation of GalNAc, achieving effective gene silencing with minimal dosing frequency . In vivo studies have shown EC50 values typically ranging from 0.1 to 1.0 mg/kg body weight.

Case Study 2: Glycosylation Disorders

GalNAc's role in glycosylation has been explored in various disorders. Abnormalities in GalNAc transferase activity can lead to diseases such as congenital disorders of glycosylation (CDG). Research highlights the importance of understanding these pathways for developing targeted therapies .

Data Table: Biological Activities of N-Acetyl-D-Galactosamine

属性

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Acetyl-D-Galactosamine and what is its significance?

A: N-Acetyl-D-Galactosamine (also known as 2-Acetamido-2-Deoxy-D-Galactose or 2-Acetamido-2-Deoxy-D-Galactopyranoside) is a monosaccharide, a simple sugar that serves as a building block for more complex carbohydrates. It plays a crucial role in various biological processes, including cell signaling, immune recognition, and cell adhesion. In particular, it is a key component of mucin-type O-glycans, a type of glycosylation found on many cell surface proteins. []

Q2: How does N-Acetyl-D-Galactosamine contribute to blood group specificity?

A: N-Acetyl-D-Galactosamine is a major determinant of blood group A antigenicity. [] It acts as an acceptor for the transfer of N-acetyl-D-galactosamine from UDP-N-acetyl-D-galactosamine by a specific enzyme, N-acetyl-D-galactosaminyltransferase, found in individuals with blood group A or AB. This enzymatic reaction is responsible for the formation of the A antigen on red blood cells. []

Q3: Are there plant lectins that show specificity towards N-Acetyl-D-Galactosamine?

A3: Yes, several plant lectins exhibit specific binding affinity for N-Acetyl-D-Galactosamine. Some examples include:

- Dolichos biflorus lectin: This lectin, extracted from the seeds of the Dolichos biflorus plant, demonstrates a strong binding affinity for N-Acetyl-D-Galactosamine. [, ]

- Soybean lectin (SBL): While primarily known for its interaction with D-galactose, SBL also displays a weaker affinity for N-Acetyl-D-Galactosamine. [, ]

- Bauhinia purpurea lectin: This lectin, isolated from Bauhinia purpurea, exhibits specific binding to N-Acetyl-D-Galactosamine, D-galactose, and the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine. []

- Arachis hypogaea (peanut) lectin: This lectin exhibits specificity towards the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine, indicating its recognition of the N-Acetyl-D-Galactosamine moiety within this structure. []

Q4: How is N-Acetyl-D-Galactosamine implicated in the pathogenesis of certain diseases?

A4: Abnormal glycosylation patterns, particularly those involving N-Acetyl-D-Galactosamine, are associated with various disease states:

- Cancer: Aberrant expression of N-Acetyl-D-Galactosamine is observed in several cancers, including prostate cancer. [] Additionally, altered levels of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), an enzyme involved in adding N-Acetyl-D-Galactosamine to proteins, are implicated in cancer cell transformation and metastasis. []

- Mucopolysaccharidosis IVA (Morquio syndrome type A): This genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfatase, leading to an accumulation of chondroitin sulfate with a terminal N-Acetyl-D-galactosamine 6-sulfate residue. []

Q5: Can N-Acetyl-D-Galactosamine be used for targeted drug delivery?

A: Research suggests that N-Acetyl-D-Galactosamine holds promise as a targeting ligand for drug delivery, especially to the liver (hepatocytes). This is because hepatocytes express asialoglycoprotein receptors that exhibit high affinity for terminal galactose and N-Acetyl-D-Galactosamine residues. [] Conjugating drugs or drug carriers with N-Acetyl-D-Galactosamine could potentially enhance their uptake by hepatocytes, improving therapeutic efficacy and minimizing off-target effects. []

Q6: Are there any known inhibitors of N-Acetyl-D-Galactosamine-mediated processes?

A6: Yes, studies have shown that certain compounds can interfere with N-Acetyl-D-Galactosamine-dependent interactions:

- N-Acetyl-D-Galactosamine itself: This sugar can act as a competitive inhibitor of certain lectins, blocking their binding to cell surface glycoconjugates. [, ]

- N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc): This synthetic derivative has been shown to inhibit mucin-type O-glycosylation, affecting the formation of specific O-glycan structures containing N-Acetyl-D-Galactosamine. []

Q7: What analytical methods are used to study N-Acetyl-D-Galactosamine and related molecules?

A7: Various techniques are employed to analyze N-Acetyl-D-Galactosamine and its role in biological systems. These include:

- Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding properties, to detect and localize specific sugar residues like N-Acetyl-D-Galactosamine in tissue sections. [, , , ]

- Affinity chromatography: This method separates and purifies proteins based on their specific binding affinity for a particular ligand, which in this case could be N-Acetyl-D-Galactosamine or a lectin that binds to it. [, , , , ]

- Haemagglutination inhibition assays: These assays quantify the ability of different sugars to inhibit the agglutination (clumping) of red blood cells by lectins, providing information about the carbohydrate specificities of lectins and the role of specific sugars in lectin-carbohydrate interactions. [, , ]

- Mass spectrometry: This technique identifies and quantifies molecules based on their mass-to-charge ratio, allowing for the analysis of complex mixtures of carbohydrates, including those containing N-Acetyl-D-Galactosamine. []

- Enzymatic degradation: Enzymes like neuraminidase, which cleaves terminal sialic acid residues, are used to study the structure and composition of oligosaccharide chains containing N-Acetyl-D-Galactosamine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。